molecular formula C20H23Cl2N3O2 B14124414 N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide

N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide

Cat. No.: B14124414
M. Wt: 408.3 g/mol
InChI Key: RBLFIDXHHAZMAR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide typically involves the reaction of 3,4-dichloroaniline with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or anilines.

Scientific Research Applications

N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Morpholinopropyl) 3-((3,4-dichlorophenyl)amino)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dichlorobenzamide derivatives and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C20H23Cl2N3O2

Molecular Weight

408.3 g/mol

IUPAC Name

3-(3,4-dichloroanilino)-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C20H23Cl2N3O2/c21-18-6-5-17(14-19(18)22)24-16-4-1-3-15(13-16)20(26)23-7-2-8-25-9-11-27-12-10-25/h1,3-6,13-14,24H,2,7-12H2,(H,23,26)

InChI Key

RBLFIDXHHAZMAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC=C2)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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